N-(2-benzylphenyl)-N'-(2-methoxyethyl)thiourea
Overview
Description
N-(2-benzylphenyl)-N’-(2-methoxyethyl)thiourea: is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-benzylphenyl)-N’-(2-methoxyethyl)thiourea typically begins with 2-benzylphenylamine and 2-methoxyethyl isothiocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-benzylphenyl)-N’-(2-methoxyethyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry:
Catalysis: N-(2-benzylphenyl)-N’-(2-methoxyethyl)thiourea can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: This compound has potential as an enzyme inhibitor, particularly for enzymes that interact with thiourea derivatives.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry:
Material Science: It can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-benzylphenyl)-N’-(2-methoxyethyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiocarbonyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The benzyl and methoxyethyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
- N-phenyl-N’-(2-methoxyethyl)thiourea
- N-(2-benzylphenyl)-N’-methylthiourea
- N-(2-benzylphenyl)-N’-(2-ethoxyethyl)thiourea
Comparison:
- N-phenyl-N’-(2-methoxyethyl)thiourea: Lacks the benzyl group, which may result in different binding properties and reactivity.
- N-(2-benzylphenyl)-N’-methylthiourea: Contains a methyl group instead of the methoxyethyl group, potentially affecting its solubility and interaction with targets.
- N-(2-benzylphenyl)-N’-(2-ethoxyethyl)thiourea: The ethoxyethyl group may influence the compound’s hydrophobicity and overall chemical behavior.
N-(2-benzylphenyl)-N’-(2-methoxyethyl)thiourea stands out due to its unique combination of benzyl and methoxyethyl groups, which contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
1-(2-benzylphenyl)-3-(2-methoxyethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-20-12-11-18-17(21)19-16-10-6-5-9-15(16)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHUKBHRSMQVKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=CC=C1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796888 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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